Dodecyl hydroxyacetate

Description

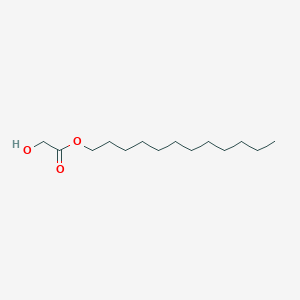

Dodecyl hydroxyacetate (C₁₄H₂₈O₃) is an ester derivative characterized by a dodecyl (C12) alkyl chain linked to a hydroxyacetate group (CH₂(OH)COO⁻). The hydroxyacetate moiety plays a critical role in its biochemical interactions, particularly in protein stabilization and substrate binding. Studies highlight its importance in binding to transporters like ASBTNM, where the hydroxyl group interacts with main-chain atoms (e.g., Asn 265), enhancing stability . This compound’s unique structure balances hydrophobicity (from the dodecyl chain) and polar interactions (from the hydroxyacetate group), making it distinct from related esters.

Properties

CAS No. |

45208-03-5 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

dodecyl 2-hydroxyacetate |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h15H,2-13H2,1H3 |

InChI Key |

NTZXNTYGMRLTSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl hydroxyacetate can be synthesized through the esterification of dodecanol with glycolic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyacetate group, leading to the formation of dodecyl glycolate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the hydroxyacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Dodecyl glycolate.

Reduction: Dodecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl hydroxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

Biology: It is used in the preparation of biological samples, particularly in the extraction and purification of proteins and other biomolecules.

Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.

Industry: It is used in the formulation of personal care products, detergents, and cleaning agents.

Mechanism of Action

The mechanism of action of dodecyl hydroxyacetate is primarily based on its surfactant properties. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of various molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Dodecyl Chloroacetate (C₁₄H₂₇ClO₂)

- Structure : Replaces the hydroxyl group with chlorine.

- Properties: Higher molecular weight (262.82 g/mol vs. 244.37 g/mol for hydroxyacetate) due to chlorine substitution. Increased reactivity due to the electron-withdrawing Cl atom, making it more prone to nucleophilic substitution. Potential toxicity: Chlorinated esters often exhibit higher environmental and biological risks compared to hydroxylated analogs .

- Applications : Primarily used in organic synthesis; lacks the stabilizing protein interactions seen in hydroxyacetate derivatives .

Dodecyl Acetate (C₁₄H₂₈O₂)

Chain Length Effects

Hexyl Acetate (C₈H₁₆O₂)

- Structure : Shorter hexyl (C6) chain.

- Properties :

- Key Difference : Reduced hydrophobicity limits its utility in applications requiring sustained lipid interactions.

Dodecyl Arachidate (C₃₂H₆₄O₂)

Key Research Findings

- Protein Binding : The hydroxyl group in dodecyl hydroxyacetate is critical for stabilizing ASBTNM transporters, outperforming analogs like isocitrate or D-malate .

- Toxicity Profile: Chlorinated derivatives (e.g., dodecyl chloroacetate) pose higher risks, necessitating stringent handling protocols compared to non-halogenated esters .

- Regulatory Status : Dodecyl acetate’s inclusion in TSCA and IFRA lists underscores its industrial safety, unlike newer or halogenated analogs .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of dodecyl hydroxyacetate occurs under acidic or basic conditions, cleaving the ester bond to regenerate its parent compounds.

Acidic Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), the ester undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. This yields dodecanol and hydroxyacetic acid as products.

Basic Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), the reaction produces sodium hydroxyacetate and dodecanol . The hydroxyl group in hydroxyacetic acid enhances solubility in aqueous media, facilitating efficient saponification.

| Reaction Type | Conditions | Reactants | Products |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, 60–80°C | This compound | Dodecanol + Hydroxyacetic acid |

| Basic Hydrolysis | NaOH (1–2 M), H₂O, reflux | This compound | Sodium hydroxyacetate + Dodecanol |

Transesterification

This compound undergoes transesterification with primary or secondary alcohols in the presence of acid/base catalysts, replacing the dodecyl group with another alkoxy moiety. For example, reaction with methanol produces methyl hydroxyacetate and dodecanol .

Mechanism :

-

Protonation of the ester carbonyl (acidic conditions) or deprotonation of the alcohol (basic conditions).

-

Nucleophilic attack by the alcohol, forming a tetrahedral intermediate.

-

Cleavage of the dodecyl group and regeneration of the catalyst.

| Reaction Type | Conditions | Reactants | Products |

|---|---|---|---|

| Transesterification | H₂SO₄/NaOCH₃, 70–90°C, alcohol excess | This compound + ROH | R-O-hydroxyacetate + Dodecanol |

Oxidation Reactions

The hydroxyl group in the hydroxyacetate moiety is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert it to a ketone or carboxylic acid, depending on conditions.

Key Pathways :

-

Mild Oxidation : Forms 2-oxoacetate derivatives.

-

Strong Oxidation : Yields oxalic acid or its salts, with chain degradation.

| Reaction Type | Conditions | Reactants | Products |

|---|---|---|---|

| Hydroxyl Oxidation | KMnO₄ (acidic), 50–70°C | This compound | 2-Oxoacetate derivatives + Dodecanol |

Acid-Catalyzed Reactions

The ester group participates in acid-mediated reactions, such as re-esterification or intramolecular cyclization . For example, in concentrated H₂SO₄, this compound can undergo rearrangement to form lactone derivatives, though this is less common due to steric hindrance from the dodecyl chain .

Research Findings and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.